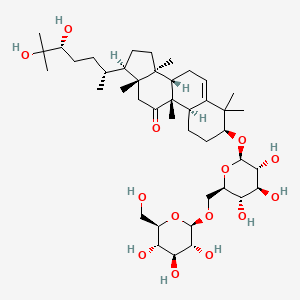
11-Oxomogroside II A2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Oxomogroside II A2 involves the extraction and purification of mogrosides from the fruit of Siraitia grosvenorii. The complexities of mogroside structures, which consist of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol, pose challenges for their purification or synthesis . Biotransformation methods, including chemical conversion and in vitro enzymatic conversion, are commonly used to convert mogrosides .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of mogrosides from dried fruit using ethanol or other solvents. The extracted mogrosides are then purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to isolate specific mogrosides, including this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Oxomogroside II A2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation of the compound.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized mogrosides, while reduction reactions may produce reduced mogrosides.
Applications De Recherche Scientifique
11-Oxomogroside II A2 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and potential as a natural sweetener . In biology and medicine, it is investigated for its antioxidative, anti-inflammatory, and blood glucose modulation effects . Additionally, this compound is used in the food industry as a natural sweetener and flavor enhancer .
Mécanisme D'action
The mechanism of action of 11-Oxomogroside II A2 involves its interaction with molecular targets and pathways in the body. The compound exerts its effects through various mechanisms, including antioxidation, anti-inflammatory, and blood glucose modulation pathways . The specific molecular targets and pathways involved in these effects are still under investigation.
Comparaison Avec Des Composés Similaires
11-Oxomogroside II A2 is unique among mogrosides due to its specific chemical structure and properties. Similar compounds include mogroside II B, 11-deoxymogroside III, 7-oxo-mogroside II E, 7-oxo-mogroside V, 11-oxomogroside II A1, and 11-oxomogroside IV . These compounds share similar glycosylated structures but differ in their specific functional groups and biological activities.
Propriétés
Formule moléculaire |
C42H70O14 |
|---|---|
Poids moléculaire |
799.0 g/mol |
Nom IUPAC |
(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C42H70O14/c1-20(9-13-27(44)39(4,5)52)21-15-16-40(6)26-12-10-22-23(42(26,8)28(45)17-41(21,40)7)11-14-29(38(22,2)3)56-37-35(51)33(49)31(47)25(55-37)19-53-36-34(50)32(48)30(46)24(18-43)54-36/h10,20-21,23-27,29-37,43-44,46-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27-,29+,30-,31-,32+,33+,34-,35-,36-,37+,40+,41-,42+/m1/s1 |
Clé InChI |
HDNXQUYFKKXCTG-NIYDTQHZSA-N |
SMILES isomérique |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)C)C)C |
SMILES canonique |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12377918.png)
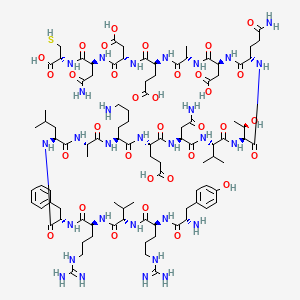
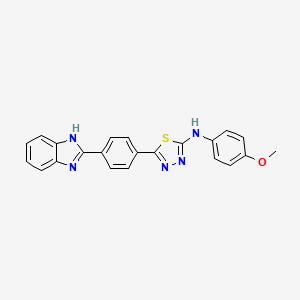

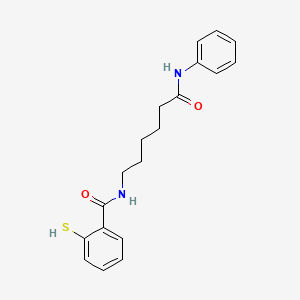
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)
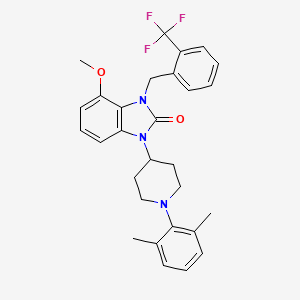
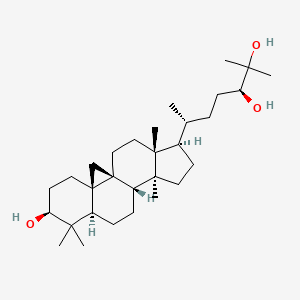
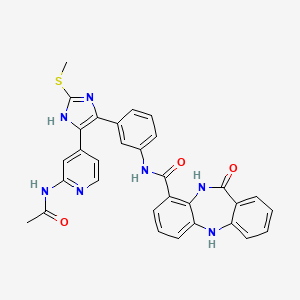
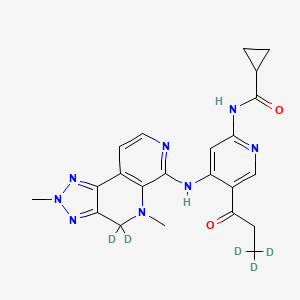
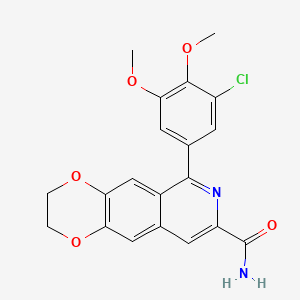
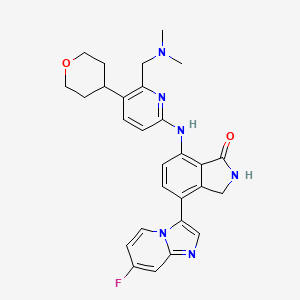
![N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B12378000.png)
